Fgfr4-IN-9

説明

特性

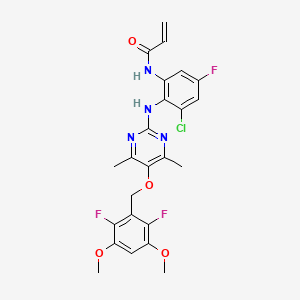

分子式 |

C24H22ClF3N4O4 |

|---|---|

分子量 |

522.9 g/mol |

IUPAC名 |

N-[3-chloro-2-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]-4,6-dimethylpyrimidin-2-yl]amino]-5-fluorophenyl]prop-2-enamide |

InChI |

InChI=1S/C24H22ClF3N4O4/c1-6-19(33)31-16-8-13(26)7-15(25)22(16)32-24-29-11(2)23(12(3)30-24)36-10-14-20(27)17(34-4)9-18(35-5)21(14)28/h6-9H,1,10H2,2-5H3,(H,31,33)(H,29,30,32) |

InChIキー |

WVBQWKJLAMNYMS-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=NC(=N1)NC2=C(C=C(C=C2Cl)F)NC(=O)C=C)C)OCC3=C(C(=CC(=C3F)OC)OC)F |

製品の起源 |

United States |

Foundational & Exploratory

Fgfr4-IN-9: A Comprehensive Technical Guide on Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Fgfr4-IN-9, a potent and reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the scientific background, experimental protocols, and key data related to this compound, intended to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction: The Role of FGFR4 in Oncology

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1][2] Aberrant activation of the FGFR4 signaling pathway, often driven by its ligand, Fibroblast Growth Factor 19 (FGF19), is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[3][4] This makes FGFR4 an attractive therapeutic target for the development of selective inhibitors. This compound, also identified as compound 19 in foundational research, has emerged as a promising candidate due to its potent and reversible inhibitory activity against both wild-type and gatekeeper mutant forms of FGFR4.[3][5]

This compound: Mechanism of Action

This compound functions as a small molecule inhibitor that targets the ATP-binding pocket of the FGFR4 kinase domain.[6] By occupying this site, it prevents the phosphorylation of FGFR4 and subsequently blocks the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[1][6] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. The detailed experimental protocol is based on the procedures outlined by Xie et al. (2022) in the Journal of Medicinal Chemistry.[3]

Experimental Protocol:

A detailed, step-by-step synthesis protocol is proprietary to the developing institution and as such, is not publicly available. The foundational research paper outlines the general synthetic strategy which involves the reaction of key intermediates to form the final compound.[3]

Characterization of this compound

The characterization of this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, and anti-tumor efficacy.

In Vitro Characterization

Enzymatic Assays: The inhibitory activity of this compound against various FGFR family members was determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (nM)[5][7] |

| FGFR4 (Wild Type) | 17.1 |

| FGFR4 (V550L Mutant) | 30.7 |

| FGFR1 | 64.3 |

| FGFR2 | 46.7 |

| FGFR3 | 29.6 |

Cell-Based Assays: The anti-proliferative activity of this compound was evaluated in cancer cell lines.

| Cell Line | IC50 (nM)[5] |

| HUH7 (HCC) | 94.7 ± 28.6 |

| Ba/F3 FGFR4 WT | 82.5 ± 19.2 |

| Ba/F3 FGFR4 V550L | 260.0 ± 50.2 |

In Vivo Characterization

Xenograft Model: The in vivo efficacy of this compound was assessed in a HUH7 xenograft mouse model.

| Treatment Group (Intragastric Administration) | Tumor Growth Inhibition (TGI) (%)[3] |

| Vehicle Control | - |

| This compound (30 mg/kg, daily for 3 weeks) | Not explicitly stated, but significant |

| This compound (45 mg/kg, daily for 3 weeks) | 81 |

No significant body weight loss was observed in the treatment groups, indicating good tolerability.[5]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Caption: Generalized Synthesis Workflow for this compound.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a potent and selective inhibitor of FGFR4 with promising anti-tumor activity in preclinical models of hepatocellular carcinoma. Its ability to overcome resistance associated with gatekeeper mutations highlights its potential as a valuable therapeutic agent. This technical guide provides a foundational understanding of its synthesis and characterization, offering a valuable resource for the scientific community to build upon in the ongoing effort to develop novel cancer therapies.

References

- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 7. FGFR-IN-9 - Immunomart [immunomart.com]

Fgfr4-IN-9: A Technical Guide to Target Specificity and Selectivity

For the purposes of this technical guide, the well-characterized, selective, and covalent FGFR4 inhibitor, BLU9931, will be used as a representative example for "Fgfr4-IN-9," as no public data is available for a compound with the latter name.

This document provides a detailed overview of the target specificity and selectivity profile of this compound (represented by BLU9931), a potent and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this class of inhibitors.

Target Specificity: Covalent Inhibition of FGFR4

This compound achieves its high degree of specificity for FGFR4 through a targeted covalent inhibition mechanism. The inhibitor is designed to form an irreversible covalent bond with a unique cysteine residue, Cys552, located in the ATP-binding pocket of FGFR4. This cysteine is not present in the other members of the FGFR family (FGFR1, FGFR2, and FGFR3), which instead have a tyrosine at the analogous position. This structural difference provides a key molecular basis for the inhibitor's selectivity.[1]

FGFR4 Signaling Pathway and Point of Inhibition

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of this pathway, particularly through the overexpression of FGF19 and its cognate receptor FGFR4, is a known driver in certain cancers, notably hepatocellular carcinoma. This compound acts by binding to the intracellular kinase domain of FGFR4, preventing the transfer of phosphate from ATP to its substrates, thereby blocking downstream signaling.

Selectivity Profile: Kinase Inhibition Data

The selectivity of this compound has been quantitatively assessed through biochemical assays against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for BLU9931, demonstrating its high potency and selectivity for FGFR4 over other FGFR family members and a broader panel of kinases.

| Kinase Target | IC50 (nM) | Selectivity vs. FGFR4 |

| FGFR4 | 3 | - |

| FGFR1 | 891 | 297-fold |

| FGFR2 | 552 | 184-fold |

| FGFR3 | 150 | 50-fold |

Data is for BLU9931, a representative selective covalent FGFR4 inhibitor.[2]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes the determination of IC50 values for this compound against FGFR kinases using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

This compound (or representative compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO vehicle control.

-

Add 2 µL of the respective FGFR kinase diluted in Assay Buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (final concentrations typically 0.2 mg/mL Poly(Glu,Tyr) and 10-50 µM ATP).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Assay for FGFR4 Inhibition (pFRS2α Western Blot)

This protocol describes a method to assess the cellular activity of this compound by measuring the phosphorylation of FRS2α, a direct downstream substrate of FGFR4.

Materials:

-

Hepatocellular carcinoma cell line with FGF19/FGFR4 pathway activation (e.g., Hep3B, HuH-7)

-

Cell culture medium and supplements

-

This compound (or representative compound)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-pFRS2α (Tyr196), anti-FRS2α, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or DMSO vehicle for a specified time (e.g., 2-4 hours).

-

Wash cells with ice-cold PBS and lyse with Lysis Buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Prepare protein samples with Laemmli sample buffer and denature by heating.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against pFRS2α overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for total FRS2α and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify band intensities to determine the concentration-dependent inhibition of FRS2α phosphorylation.

Conclusion

This compound, as represented by the selective covalent inhibitor BLU9931, demonstrates a high degree of specificity and selectivity for its intended target, FGFR4. This is achieved through the covalent modification of a unique cysteine residue (Cys552) in the FGFR4 kinase domain. The quantitative data from biochemical assays confirms its potent and selective inhibition of FGFR4 over other FGFR family members. Cellular assays further validate its on-target activity by demonstrating the inhibition of downstream signaling. These characteristics make this compound a valuable tool for studying FGFR4 biology and a promising therapeutic candidate for cancers driven by aberrant FGFR4 signaling.

References

In-Depth Technical Guide: Binding Affinity of Selective Inhibitors to the FGFR4 Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and characterization of selective inhibitors targeting the Fibroblast Growth Factor Receptor 4 (FGFR4) kinase domain. Due to the limited public information available for Fgfr4-IN-9, this document focuses on two well-characterized, potent, and selective FGFR4 inhibitors: Fisogatinib (BLU-554) and Roblitinib (FGF401) . These compounds serve as exemplary models for understanding the principles of selective FGFR4 inhibition.

Introduction to FGFR4 and Its Role in Oncology

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding with its primary ligand FGF19, activates downstream signaling pathways crucial for cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis, often through FGF19 amplification, is a known oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other solid tumors.[1][3] This makes FGFR4 an attractive therapeutic target for cancer drug development. The development of selective FGFR4 inhibitors aims to block this oncogenic signaling while minimizing off-target effects on other FGFR family members (FGFR1, FGFR2, and FGFR3), which can lead to toxicities such as hyperphosphatemia.[2]

Quantitative Binding Affinity and Selectivity

The binding affinity and selectivity of Fisogatinib and Roblitinib have been extensively characterized using biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these inhibitors.

| Inhibitor | Target | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 | Mechanism of Action |

| Fisogatinib (BLU-554) | FGFR4 | ~5 | ~100-fold | ~1000-fold | ~1000-fold | Covalent |

| Roblitinib (FGF401) | FGFR4 | ~1.1 - 1.9 | >1000-fold | >1000-fold | >1000-fold | Reversible-Covalent |

Table 1: Summary of in vitro binding affinities and selectivities of Fisogatinib (BLU-554) and Roblitinib (FGF401) against the FGFR family of kinases. Data compiled from multiple sources.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity. Below are representative protocols for key experiments used in the characterization of selective FGFR4 inhibitors.

In Vitro Enzymatic Assay (Kinase Activity Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated FGFR4 kinase domain. A common method is the Caliper Life Sciences microfluidic capillary electrophoresis assay.

Objective: To determine the IC50 value of an inhibitor against recombinant FGFR4 kinase.

Materials:

-

Recombinant human FGFR4 kinase domain

-

Peptide substrate (e.g., a generic tyrosine kinase substrate)

-

ATP (Adenosine triphosphate)

-

Magnesium Chloride (MgCl2)

-

HEPES buffer

-

Bovine Serum Albumin (BSA)

-

Triton X-100

-

Test inhibitor (e.g., Fisogatinib or Roblitinib)

-

Caliper EZ Reader or similar microfluidic electrophoresis system

Procedure:

-

Prepare a reaction buffer containing 100 mM HEPES (pH 7.5), 0.1% BSA, and 0.01% Triton X-100.

-

Serially dilute the test inhibitor in DMSO and then in the reaction buffer to achieve the desired final concentrations.

-

In a 96-well plate, add the recombinant FGFR4 kinase to the reaction buffer.

-

Add the diluted test inhibitor to the wells containing the kinase and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration near the Km for ATP) and MgCl2.

-

Allow the reaction to proceed for a specified time (e.g., 3 hours) at 25°C.

-

Stop the reaction by adding EDTA.

-

Analyze the samples using a Caliper microfluidic capillary electrophoresis system, which separates the phosphorylated and unphosphorylated peptide substrate based on charge.

-

The extent of phosphorylation is quantified, and the percent inhibition for each inhibitor concentration is calculated relative to a DMSO control.

-

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[6]

Cellular Assay (Target Engagement and Pathway Inhibition)

Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage with its target, and inhibit downstream signaling.

Objective: To measure the inhibition of FGFR4 phosphorylation in a cellular context.

Materials:

-

Hepatocellular carcinoma (HCC) cell line with FGF19-FGFR4 pathway activation (e.g., Hep3B or HuH-7).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test inhibitor (e.g., Fisogatinib or Roblitinib).

-

Lysis buffer.

-

Antibodies: anti-phospho-FGFR4, anti-total-FGFR4, and appropriate secondary antibodies.

-

Western blot apparatus and reagents.

Procedure:

-

Seed the HCC cells in 6-well plates and allow them to adhere overnight.

-

The following day, treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 2-4 hours).

-

After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-FGFR4 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody against total FGFR4 as a loading control.

-

Quantify the band intensities to determine the concentration-dependent inhibition of FGFR4 phosphorylation.

Visualizations

FGFR4 Signaling Pathway

The following diagram illustrates the canonical FGF19-FGFR4 signaling pathway and the points of intervention by selective inhibitors.

Caption: The FGF19-FGFR4 signaling cascade and the inhibitory action of selective kinase inhibitors.

Experimental Workflow for IC50 Determination

The logical flow of experiments to determine the in vitro and cellular potency of an FGFR4 inhibitor is depicted below.

Caption: Workflow for determining the biochemical and cellular IC50 of an FGFR4 inhibitor.

Conclusion

Fisogatinib (BLU-554) and Roblitinib (FGF401) are highly potent and selective inhibitors of the FGFR4 kinase domain. Their detailed characterization through robust biochemical and cellular assays provides a clear understanding of their binding affinity and mechanism of action. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working on targeted therapies for FGFR4-driven cancers. The provided experimental protocols and visualizations offer a framework for the evaluation of novel FGFR4 inhibitors.

References

- 1. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. selleckchem.com [selleckchem.com]

- 5. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Fgfr4-IN-9 In Vitro Kinase Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for conducting an in vitro kinase assay for Fgfr4-IN-9, a representative inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4). The methodologies detailed herein are synthesized from established practices for FGFR4 kinase assays and are intended to serve as a foundational protocol for the screening and characterization of FGFR4 inhibitors.

Introduction to FGFR4 Kinase Activity

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism and tissue repair.[1] Dysregulation of the FGFR4 signaling pathway has been implicated in the progression of several cancers, making it a significant target for therapeutic intervention.[1][2] In vitro kinase assays are fundamental tools for the discovery and characterization of novel inhibitors that can modulate FGFR4 activity. These assays quantify the enzymatic activity of the FGFR4 kinase domain, typically by measuring the phosphorylation of a substrate in the presence of a phosphate donor like ATP.

Principle of the Assay

The most common method for measuring FGFR4 kinase activity in vitro is a luminescence-based assay that quantifies the amount of Adenosine Diphosphate (ADP) produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a widely used commercial kit that operates on this principle.[3][4][5]

The assay is performed in two steps:

-

Kinase Reaction: Recombinant FGFR4 enzyme is incubated with a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (this compound). In this reaction, FGFR4 catalyzes the transfer of the gamma-phosphate from ATP to the substrate, producing ADP.

-

ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the FGFR4 kinase activity.

Experimental Protocols

This section details the necessary reagents, buffer compositions, and a step-by-step procedure for performing the Fgfr4 in vitro kinase assay.

Required Materials

-

Enzyme: Recombinant human FGFR4 (e.g., from BPS Bioscience or a similar vendor).

-

Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.[6][7][8][9][10]

-

ATP: Adenosine 5'-triphosphate.

-

Inhibitor: this compound (or other test compounds) dissolved in Dimethyl Sulfoxide (DMSO).

-

Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar.[3][4][11][12]

-

Buffer Components: Tris-HCl, MgCl₂, BSA, DTT.

-

Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings.

-

Instrumentation: A microplate reader capable of measuring luminescence.

Buffer and Reagent Preparation

-

Kinase Assay Buffer (1X):

-

40 mM Tris-HCl, pH 7.5

-

20 mM MgCl₂

-

0.1 mg/mL Bovine Serum Albumin (BSA)

-

50 µM Dithiothreitol (DTT) (add fresh)[13]

-

-

This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.

-

Serial Dilutions of this compound: Prepare a series of dilutions of the inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[14]

-

ATP Solution: Prepare a working solution of ATP in Kinase Assay Buffer. The optimal concentration should be at or near the Km of FGFR4 for ATP, if known, or can be empirically determined (e.g., 10-50 µM).[13][15]

-

Enzyme Solution: Dilute the recombinant FGFR4 enzyme to the desired working concentration in Kinase Assay Buffer.

-

Substrate Solution: Dilute the Poly(Glu, Tyr) 4:1 substrate to the desired working concentration in Kinase Assay Buffer. A final concentration of 0.2 mg/ml is often sufficient.[7]

Assay Procedure

The following protocol is based on the ADP-Glo™ Kinase Assay format and should be performed at room temperature unless otherwise specified.

-

Add Inhibitor: To the wells of a white, opaque microplate, add 1 µL of the serially diluted this compound or 1 µL of 5% DMSO for the positive (no inhibitor) and negative (no enzyme) controls.

-

Add Enzyme: Add 2 µL of the diluted FGFR4 enzyme to all wells except the negative control wells.

-

Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to all wells to start the reaction. The final reaction volume will be 5 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.[14]

-

Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[11]

-

Measure Luminescence: Read the luminescence of each well using a plate reader.

Data Presentation and Analysis

The raw luminescence data is used to calculate the percent inhibition of FGFR4 activity for each concentration of this compound. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic curve.

Representative IC₅₀ Values for FGFR4 Inhibitors

The following table summarizes the IC₅₀ values of several known FGFR4 inhibitors to provide a comparative context for newly generated data.

| Inhibitor | FGFR4 IC₅₀ (nM) | Selectivity Profile |

| BLU9931 | 3 | Highly selective for FGFR4 over FGFR1/2/3.[16] |

| H3B-6527 | <1.2 | Highly selective for FGFR4 with over 250-fold selectivity against FGFR1-3.[16] |

| Roblitinib (FGF401) | 1.9 | Selective for FGFR4.[16] |

| Futibatinib (TAS-120) | 3.7 | Pan-FGFR inhibitor.[16] |

| FIIN-3 | 35.3 | Irreversible pan-FGFR inhibitor.[16] |

| Derazantinib (ARQ-087) | 34 | Inhibitor of FGFR family.[16] |

| LY2874455 | 6 | Pan-FGFR inhibitor.[16] |

| Compound 6O (from study) | 75.3 | Reported high selectivity for FGFR4 over FGFR1-3.[17] |

Mandatory Visualizations

FGFR4 Signaling Pathway

The following diagram illustrates a simplified FGFR4 signaling cascade. Upon ligand binding, FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

Caption: Simplified FGFR4 signaling pathway.

In Vitro Kinase Assay Workflow

The diagram below outlines the logical workflow of the this compound in vitro kinase assay.

Caption: Workflow for the Fgfr4 in vitro kinase assay.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADP-Glo™ Kinase Assay Protocol [france.promega.com]

- 4. worldwide.promega.com [worldwide.promega.com]

- 5. ulab360.com [ulab360.com]

- 6. sinobiological.com [sinobiological.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. chameleonscience.com [chameleonscience.com]

- 10. Poly(Glu, Tyr) 4:1 Glu Tyr, 20,000-50,000 97105-00-5 [sigmaaldrich.com]

- 11. promega.com [promega.com]

- 12. ulab360.com [ulab360.com]

- 13. promega.com [promega.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of Fgfr4-IN-9 in Cancer Cell Lines

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide details the biological activity of Fgfr4-IN-9, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in the context of cancer cell lines. This document provides a comprehensive overview of its mechanism of action, effects on cellular processes, and the experimental methodologies used for its characterization.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the proliferation, survival, and progression of various cancers.[1][2][3] The development of selective inhibitors targeting FGFR4, such as this compound, represents a promising therapeutic strategy for cancers driven by aberrant FGFR4 signaling. This guide summarizes the key findings related to the in vitro activity of this compound, offering a foundational resource for researchers in oncology and drug discovery.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified across various cancer cell lines, primarily focusing on its ability to suppress cell proliferation and viability. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key metrics used to evaluate its potency.

Table 1: In Vitro Inhibitory Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 / GI50 (nM) |

|---|---|---|---|

| Data Currently Unavailable | |||

Quantitative data for this compound is not publicly available in the searched resources. This table serves as a template for presenting such data once obtained.

Mechanism of Action: Inhibition of the FGFR4 Signaling Pathway

This compound exerts its anti-cancer effects by selectively binding to and inhibiting the kinase activity of FGFR4. This action blocks the downstream signaling cascades that promote cancer cell growth and survival.

FGFR4 Signaling Pathway

The FGFR4 signaling pathway is initiated by the binding of its ligand, primarily Fibroblast Growth Factor 19 (FGF19), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[1][4] This activation triggers a cascade of downstream signaling events, principally through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[2][4][5]

Caption: this compound inhibits the FGFR4 signaling pathway.

Effects of this compound on Cancer Cell Lines

Inhibition of the FGFR4 pathway by this compound is expected to induce several key anti-cancer effects in susceptible cancer cell lines.

Cell Proliferation and Viability

A primary effect of this compound is the inhibition of cell proliferation and a reduction in cell viability in cancer cell lines that are dependent on FGFR4 signaling for their growth. This is typically measured using cell viability assays.

Apoptosis

By blocking the pro-survival signals emanating from FGFR4, this compound is anticipated to induce programmed cell death, or apoptosis, in cancer cells. This can be assessed through various methods, including Annexin V staining and analysis of caspase activity.[6]

Cell Cycle Arrest

Inhibition of FGFR4 signaling can lead to cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. This effect is commonly analyzed by flow cytometry of cells stained with a DNA-intercalating dye.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. The following are generalized protocols for key experiments.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50/GI50 values.

Caption: Workflow for a typical cell viability assay.

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins and assess the phosphorylation status of signaling molecules to confirm the mechanism of action of this compound.

-

Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells in a suitable buffer to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for FGFR4, phosphorylated FGFR4, and downstream signaling proteins (e.g., p-ERK, p-AKT).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

Caption: Standard workflow for Western blot analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound is a selective inhibitor of the FGFR4 signaling pathway with the potential for therapeutic application in cancers characterized by aberrant FGFR4 activity. This guide provides a framework for understanding and evaluating its biological effects in cancer cell lines. Further research is required to fully elucidate its in vivo efficacy and to identify predictive biomarkers for patient stratification.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]

- 5. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 6. researchgate.net [researchgate.net]

The Disruption of Downstream Signaling Cascades by the Selective FGFR4 Inhibitor BLU-9931: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Fgfr4-IN-9" specified in the topic request did not yield specific information in publicly available scientific literature. Therefore, this guide focuses on a well-characterized, potent, and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), BLU-9931 , as a representative agent to illustrate the effects of targeted FGFR4 inhibition on downstream signaling pathways. BLU-9931 serves as the preclinical version of the clinical candidate fisogatinib (BLU-554).

Executive Summary

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in cell proliferation, survival, and metabolism. Dysregulation of the FGF19-FGFR4 signaling axis is implicated in the pathogenesis of several cancers, particularly hepatocellular carcinoma (HCC) and cholangiocarcinoma. This technical guide provides a comprehensive overview of the effects of a selective FGFR4 inhibitor, BLU-9931, on the intricate downstream signaling network. Through the targeted and irreversible inhibition of FGFR4, BLU-9931 effectively abrogates the phosphorylation of key effector proteins, leading to the suppression of oncogenic signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways. This guide presents quantitative data on the inhibitory activity of BLU-9931, detailed experimental protocols for assessing its cellular effects, and visual diagrams of the affected signaling pathways and experimental workflows.

Introduction to FGFR4 Signaling

FGFR4 is a member of the FGFR family of receptor tyrosine kinases. In a physiological context, the binding of FGF19 to FGFR4 and its co-receptor β-Klotho (KLB) induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade creates docking sites for adaptor proteins, most notably FGFR Substrate 2 (FRS2). Phosphorylated FRS2 recruits a complex of proteins, including Growth factor receptor-bound protein 2 (GRB2) and Son of Sevenless (SOS), which in turn activates the RAS-RAF-MEK-ERK (MAPK) pathway, a critical regulator of cell proliferation.[1][2] Concurrently, the activation of FGFR4 can also stimulate the Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is central to cell survival and apoptosis inhibition, and the JAK-STAT pathway, involved in cell proliferation and invasion.[3][4] In certain cancer types, aberrant activation of this signaling axis, often through FGF19 amplification, drives tumor growth and survival.[2][5]

Mechanism of Action of BLU-9931

BLU-9931 is a potent, highly selective, and irreversible small-molecule inhibitor of FGFR4.[6] Its selectivity is attributed to its unique mechanism of action, which involves the formation of a covalent bond with a non-catalytic cysteine residue (Cys552) located in the ATP-binding pocket of FGFR4.[3][5] This cysteine residue is not present in the other FGFR family members (FGFR1, FGFR2, and FGFR3), which accounts for the remarkable selectivity of BLU-9931 for FGFR4.[1] By irreversibly binding to FGFR4, BLU-9931 locks the kinase in an inactive conformation, preventing ATP binding and subsequent autophosphorylation and activation of downstream signaling pathways.[3]

Quantitative Data on the Inhibitory Effects of BLU-9931

The inhibitory potency of BLU-9931 has been quantified in various biochemical and cellular assays. The following tables summarize key quantitative data from published studies.

| Assay Type | Target | IC50 / Kd | Reference |

| Biochemical Kinase Assay | FGFR4 | IC50: 3 nM | [6][7] |

| Biochemical Kinase Assay | FGFR1 | IC50: 591 nM | [8] |

| Biochemical Kinase Assay | FGFR2 | IC50: 493 nM | [8] |

| Biochemical Kinase Assay | FGFR3 | IC50: 150 nM | [7] |

| Binding Assay | FGFR4 | Kd: 6 nM | [6] |

| Table 1: Biochemical Inhibitory Activity of BLU-9931. |

| Cell Line | Cancer Type | EC50 | Reference |

| Hep 3B | Hepatocellular Carcinoma | 0.07 µM | [6] |

| HuH7 | Hepatocellular Carcinoma | 0.11 µM | [6] |

| JHH7 | Hepatocellular Carcinoma | 0.02 µM | [6] |

| MDA-MB-453 (FGFR4 Y367C mutant) | Breast Cancer | 0.32 µM | [7] |

| Table 2: Cellular Proliferation Inhibitory Activity of BLU-9931. |

Effect on Downstream Signaling Pathways

Treatment of FGFR4-dependent cancer cells with BLU-9931 leads to a dose-dependent reduction in the phosphorylation of FGFR4 and key downstream effector proteins.[1][6]

Inhibition of the MAPK Pathway

BLU-9931 effectively suppresses the phosphorylation of FRS2 and subsequently the phosphorylation of ERK (MAPK), leading to an arrest in cell proliferation.[1][6]

Inhibition of the PI3K-AKT Pathway

The inhibitor also demonstrates a potent reduction in the phosphorylation of AKT, a key node in the PI3K-AKT pathway, which is associated with the induction of apoptosis.[6]

Inhibition of the STAT3 Pathway

In pancreatic cancer cells, BLU-9931 has been shown to reduce the phosphorylation of STAT3, a transcription factor involved in cell proliferation and invasion.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Probe BLU9931 | Chemical Probes Portal [chemicalprobes.org]

The Discovery and Development of Fgfr4-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical development of Fgfr4-IN-9, a potent and reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This compound, also identified as compound 19 in its primary publication, has demonstrated significant potential in the context of hepatocellular carcinoma (HCC) by targeting wild-type and gatekeeper mutant variants of FGFR4. This document details the scientific journey from its rational design and synthesis to its comprehensive biological evaluation, offering a valuable resource for researchers in oncology and drug discovery.

Introduction: The Rationale for a Selective FGFR4 Inhibitor

The Fibroblast Growth Factor (FGF) signaling pathway, and specifically the FGF19-FGFR4 axis, plays a crucial role in various cellular processes, and its aberrant activation is a known driver in the progression of several cancers, most notably hepatocellular carcinoma.[1] The development of selective FGFR4 inhibitors presents a promising therapeutic strategy. However, a significant clinical challenge is the emergence of acquired resistance, often driven by "gatekeeper" mutations in the kinase domain of the receptor.[1] This challenge necessitated the development of a new class of inhibitors capable of overcoming such resistance mechanisms. This compound was designed as a potent, reversible inhibitor with a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, demonstrating a high degree of selectivity and efficacy against both wild-type and gatekeeper mutant FGFR4.[1]

Synthesis and Physicochemical Properties

This compound is a derivative of 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine. The synthesis is achieved through a multi-step process, the specifics of which are detailed in the primary literature.

Experimental Protocol: Synthesis of this compound (Compound 19)

The synthesis of this compound involves the reaction of key intermediates, culminating in the final compound. A detailed, step-by-step synthesis protocol is available in the supplementary information of the primary research article by Xie et al. in the Journal of Medicinal Chemistry, 2022. The general scheme involves the preparation of the pyrrolo[2,3-d]pyrimidine core followed by sulfonation and subsequent amine coupling reactions.

In Vitro Efficacy and Selectivity

The potency and selectivity of this compound were extensively evaluated through a series of in vitro assays.

Kinase Inhibitory Activity

The inhibitory activity of this compound against a panel of FGFR family members was determined using enzymatic assays. The results demonstrate its high potency against FGFR4 and its selectivity over other FGFR isoforms.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| FGFR4 (Wild Type) | 17.1 |

| FGFR3 | 29.6 |

| FGFR4 (V550L Mutant) | 30.7 |

| FGFR2 | 46.7 |

| FGFR1 | 64.3 |

Data sourced from MedChemExpress and the primary publication by Xie et al. (2022).[2][1]

Experimental Protocol: FGFR Kinase Assay

The inhibitory activity of this compound was assessed using a standard in vitro kinase assay. Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were used. The assay was performed in a buffer solution containing ATP and a suitable substrate. The kinase reaction was initiated by the addition of the enzyme and incubated at room temperature. The amount of ADP produced, which is proportional to the kinase activity, was measured using a commercially available kinase assay kit, such as ADP-Glo™ (Promega). The IC50 values were calculated from the dose-response curves generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Each experiment was performed in duplicate.

Cellular Proliferation Assays

The anti-proliferative effects of this compound were evaluated in hepatocellular carcinoma cell lines known to have aberrant FGFR4 signaling.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) |

| HUH7 (HCC) | 94.7 ± 28.6 |

| Ba/F3 FGFR4 (Wild Type) | 82.5 ± 19.2 |

| Ba/F3 FGFR4 (V550L Mutant) | 260.0 ± 50.2 |

Data sourced from MedChemExpress and the primary publication by Xie et al. (2022).[2][1]

Experimental Protocol: Cell Viability Assay

HUH7 or Ba/F3 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound for 72 hours. Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software. Experiments were conducted in triplicate.

Mechanism of Action: Targeting the FGFR4 Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of FGFR4 and its downstream signaling components.

Experimental Protocol: Western Blot Analysis

HUH7 cells were treated with varying concentrations of this compound for 4 hours. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated FGFR4 (p-FGFR4), total FGFR4, phosphorylated FRS2 (p-FRS2), total FRS2, phosphorylated PLCγ (p-PLCγ), and total PLCγ. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

FGFR4 Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits the phosphorylation of FGFR4, blocking downstream signaling.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a preclinical mouse model of hepatocellular carcinoma.

Table 3: In Vivo Anti-tumor Activity of this compound in HUH7 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Tumor Volume (mm³) at Day 21 | Body Weight Change (%) |

| Vehicle Control | - | - | ~1200 | < 5 |

| This compound | 30 | Significant | Markedly reduced vs. control | < 5 |

| This compound | 45 | 81% | Markedly reduced vs. control | < 5 |

Data represents a summary of findings from the primary publication by Xie et al. (2022).[1]

Experimental Protocol: HUH7 Xenograft Mouse Model

Female BALB/c nude mice were subcutaneously inoculated with HUH7 cells. When the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. This compound was administered orally once daily for 21 days at doses of 30 and 45 mg/kg. The vehicle control group received the formulation excipient. Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were assessed in mice to determine its drug-like properties.

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value (Oral Administration) |

| Cmax (ng/mL) | Data not publicly available in detail |

| Tmax (h) | Data not publicly available in detail |

| AUC (ng·h/mL) | Data not publicly available in detail |

| Half-life (t1/2) | Acceptable |

| Bioavailability | High |

The primary publication notes a good in vivo pharmacokinetic profile with high bioavailability and an acceptable half-life, though specific quantitative values were not detailed in the abstract.[1]

Experimental Protocol: Pharmacokinetic Study

This compound was administered to mice via oral gavage. Blood samples were collected at various time points post-administration. The concentration of this compound in the plasma was determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were calculated using non-compartmental analysis.

Logical Development Workflow

The discovery and development of this compound followed a structured, rational drug design approach.

Discovery and Preclinical Development Workflow of this compound

Caption: A streamlined workflow from target identification to preclinical evaluation.

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate for the treatment of hepatocellular carcinoma, particularly in tumors harboring FGFR4 activation and those with potential resistance to other FGFR inhibitors. Its potent and reversible inhibitory activity, coupled with favorable in vivo efficacy and pharmacokinetic properties, warrants further investigation. Future studies will likely focus on comprehensive toxicology assessments, formulation optimization, and ultimately, evaluation in clinical trials to determine its safety and efficacy in patients. This technical guide provides a solid foundation for understanding the core scientific data and methodologies behind the development of this novel FGFR4 inhibitor.

References

Fgfr4-IN-9: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of a notable Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, identified in research literature and available commercially as FGFR-IN-9. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental evaluation of this compound.

Core Compound Details

FGFR-IN-9, also referred to as Compound 19 in associated publications, is a potent and reversible inhibitor of FGFR.[1] The key identification and physicochemical properties of this compound are summarized below.

| Parameter | Value | Reference |

| Compound Name | FGFR-IN-9 (Compound 19) | [1] |

| CAS Number | 3024090-08-9 | [1] |

| Molecular Formula | C24H27N7O5 | MedChemExpress |

| Molecular Weight | 493.52 g/mol | Calculated |

Biological Activity

FGFR-IN-9 demonstrates potent inhibitory activity against wild-type FGFR4 and other members of the FGFR family. Its efficacy has also been evaluated in cellular assays, where it has been shown to inhibit the proliferation of cancer cell lines with activated FGFR signaling.

| Assay Type | Target/Cell Line | IC50 | Reference |

| Enzymatic Assay | FGFR4 (Wild Type) | 17.1 nM | [1] |

| Enzymatic Assay | FGFR1 | 64.3 nM | [1] |

| Enzymatic Assay | FGFR2 | 46.7 nM | [1] |

| Enzymatic Assay | FGFR3 | 29.6 nM | [1] |

| Enzymatic Assay | FGFR4 (V550L mutant) | 30.7 nM | [1] |

| Cell Proliferation | HUH7 cells | 94.7 ± 28.6 nM | [1] |

| Cell Proliferation | Ba/F3 FGFR4 (Wild Type) | 82.5 ± 19.2 nM | [1] |

| Cell Proliferation | Ba/F3 FGFR4 (V550L mutant) | 260.0 ± 50.2 nM | [1] |

Signaling Pathways

FGFR4 is a receptor tyrosine kinase that, upon binding with its ligand, primarily Fibroblast Growth Factor 19 (FGF19), activates several downstream signaling cascades. These pathways are crucial in cellular processes such as proliferation, differentiation, and migration.[2][3][4][5] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of various cancers, particularly hepatocellular carcinoma.[3][6]

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory activity of compounds against FGFR4 using a luminescent kinase assay.

Objective:

To determine the in vitro inhibitory potency (IC50) of a test compound against FGFR4 kinase.

Materials:

-

Recombinant human FGFR4 kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

Test compound (e.g., Fgfr4-IN-9) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add kinase assay buffer to each well of the assay plate.

-

Add the test compound dilutions or DMSO (for control wells) to the appropriate wells.

-

Add the FGFR4 enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]

The Core Physicochemical Properties of FGFR4-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the potent and selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, FGFR4-IN-1. Due to the likely typographical error in the user request for "Fgfr4-IN-9," this document focuses on the widely referenced "FGFR4-IN-1." This guide is intended to support researchers and drug development professionals in the effective handling, storage, and application of this compound in a laboratory setting. The information is presented through clearly structured tables, detailed experimental protocols, and informative diagrams to facilitate understanding and practical application.

Quantitative Data Summary

The following tables summarize the currently available quantitative data regarding the solubility and stability of FGFR4-IN-1.

Table 1: Solubility Data for FGFR4-IN-1

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |

| DMSO | 6 | 12.16 | Sonication is recommended |

| DMSO | 6.4 | 12.97 | Warming may be needed |

Table 2: Stability and Storage Recommendations for FGFR4-IN-1

| Form | Storage Temperature (°C) | Shelf Life |

| Solid Powder | -20 | 3 years |

| In Solvent (DMSO) | -80 | 1 year |

Note by Selleck Chemicals: Solutions of FGFR4-IN-1 are noted to be unstable. It is recommended to prepare fresh solutions or purchase small, pre-packaged sizes and to repackage upon receipt.[1]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of FGFR4-IN-1 are not publicly available. Therefore, this section outlines general, widely accepted methodologies for assessing these properties for small molecule inhibitors.

Protocol for Determining Kinetic Aqueous Solubility

This protocol describes a common method for assessing the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for in vitro assays.

Caption: Workflow for Kinetic Aqueous Solubility Determination.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., FGFR4-IN-1) in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small, precise volume of the DMSO stock solution to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: The mixture is typically incubated at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation of the insoluble compound.

-

Separation of Insoluble Material: The solution is then filtered or centrifuged to remove any precipitated solid.

-

Quantification: The concentration of the compound remaining in the supernatant (the soluble fraction) is determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC), UV-Vis spectroscopy, or mass spectrometry.

-

Solubility Determination: The kinetic solubility is the highest concentration of the compound that remains in solution under these conditions.

Protocol for Assessing Chemical Stability

This protocol outlines a general approach for evaluating the chemical stability of a compound in solution over time, which is crucial for ensuring the integrity of the compound during experiments.

Caption: Experimental Workflow for Chemical Stability Assessment.

Methodology:

-

Solution Preparation: Prepare a solution of the test compound in the solvent of interest (e.g., DMSO, cell culture medium) at a relevant concentration.

-

Initial Analysis (Time Zero): Immediately after preparation, an aliquot of the solution is analyzed to determine the initial concentration of the compound. This serves as the baseline (100% integrity).

-

Storage: The remaining solution is stored under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

-

Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), aliquots are taken from the stored solution and analyzed using a stability-indicating analytical method (typically HPLC) that can separate the parent compound from any degradation products.

-

Data Analysis: The concentration of the parent compound at each time point is compared to the initial concentration to determine the percentage of the compound remaining. A degradation profile can be established, and the shelf-life under specific conditions can be estimated.

FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand, primarily Fibroblast Growth Factor 19 (FGF19), activates several downstream signaling cascades that play crucial roles in cell proliferation, survival, and metabolism.[2][3][4] The aberrant activation of the FGFR4 signaling pathway has been implicated in the progression of various cancers.[2][3][4]

Caption: Simplified FGFR4 Signaling Pathway.

This diagram illustrates the canonical signaling pathways activated by FGFR4. Upon ligand binding, FGFR4 dimerizes and autophosphorylates, creating docking sites for adaptor proteins like FRS2. This leads to the activation of major downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ-PKC pathway, as well as the JAK-STAT pathway.[2][3][4][5] These pathways collectively regulate fundamental cellular processes. The inhibitor FGFR4-IN-1 acts by blocking the kinase activity of FGFR4, thereby inhibiting these downstream signals.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of Fgfr4-IN-9: A Selective Inhibitor for Hepatocellular Carcinoma

For Immediate Release

Shanghai, China – November 11, 2025 – This technical whitepaper provides an in-depth overview of the preclinical data for Fgfr4-IN-9 (also known as Compound 6O), a novel, selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma (HCC). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.

Aberrant signaling of the FGF19-FGFR4 axis is a known oncogenic driver in a subset of HCC cases.[1][2] this compound has been designed as a selective antagonist of FGFR4, demonstrating potent anti-proliferative and anti-angiogenic effects in preclinical models of HCC.[3][4] This guide summarizes the key quantitative data, experimental methodologies, and relevant biological pathways associated with the preclinical evaluation of this compound.

Quantitative Data Summary

The following tables present a summary of the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | FGFR4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 Selectivity over FGFR1 | FGFR4 Selectivity over FGFR2 | FGFR4 Selectivity over FGFR3 |

| This compound (6O) | 75.3 | >50,000 | 35,482 | >30,000 | >664-fold | 471-fold | >398-fold |

| BLU9931 (Control) | - | - | - | - | ~8-fold lower than this compound | - | - |

Data sourced from a kinase inhibition assay.[5] this compound demonstrates high selectivity for FGFR4 over other FGFR family members, a critical attribute for minimizing off-target toxicities.[1][2][5]

Table 2: In Vitro Anti-proliferative Activity in HCC Cell Lines

| Cell Line | This compound (Compound 6O) Effect | Comparison |

| Hep3B | Strong anti-proliferative activity | More sensitive than to BLU9931 |

The Hep3B cell line is a well-established model for HCC with FGF19-FGFR4 pathway activation.[1][2]

Table 3: In Vivo Antitumor Activity

| Model | Treatment | Outcome |

| Hep3B-xenografted Chick Chorioallantoic Membrane (CAM) model | This compound (Compound 6O) | Antitumor activity almost similar to BLU9931 |

The CAM model provides a rapid in vivo assessment of a compound's effect on tumor growth and angiogenesis.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against FGFR family kinases was determined using a commercially available kinase assay service.

-

Enzymes: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases were used.

-

Test Compound: this compound (Compound 6O) was dissolved in DMSO to create a stock solution, which was then serially diluted to the desired concentrations.

-

Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate peptide by the respective kinase. The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that generates a luminescent or fluorescent signal.

-

Data Analysis: The IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from the dose-response curves. The selectivity was determined by comparing the IC₅₀ value for FGFR4 to those for other FGFR isoforms.[5]

Cell Proliferation Assay

The anti-proliferative effects of this compound on HCC cells were assessed using a standard cell viability assay.

-

Cell Line: The human hepatocellular carcinoma cell line Hep3B, known to have an activated FGF19-FGFR4 signaling pathway, was used.

-

Cell Culture: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with increasing concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTT or MTS assay. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) can be determined from the dose-response curve.

In Vivo Chick Chorioallantoic Membrane (CAM) Xenograft Model

The in vivo antitumor activity of this compound was evaluated using the CAM model.

-

Fertilized Eggs: Fertilized chicken eggs were incubated at 37°C with controlled humidity.

-

Tumor Cell Implantation: On a specific day of embryonic development (e.g., day 9), a window was created in the eggshell, and a silicone ring was placed on the CAM. Hep3B cells, suspended in a basement membrane matrix, were implanted onto the CAM within the ring.

-

Compound Administration: After tumor formation (e.g., 2-3 days post-implantation), the tumors were treated with this compound, a positive control (e.g., BLU9931), or a vehicle control. The compounds were typically applied topically to the tumor.

-

Tumor Growth Assessment: After a defined treatment period (e.g., 3-4 days), the tumors were excised and weighed. The antitumor effect was determined by comparing the tumor weights of the treated groups to the vehicle control group.

-

Angiogenesis Assessment: The effect of the compound on blood vessel formation around the tumor can also be visually assessed and quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental processes relevant to the preclinical study of this compound.

Caption: FGFR4 Signaling Pathway in HCC.

Caption: Preclinical Evaluation Workflow.

References

- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FGFR4?inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the FGF19/FGFR4 Pathway in the Activity of Fgfr4-IN-9: A Technical Guide

Affiliation: Google Research

Abstract

The Fibroblast Growth Factor 19 (FGF19)/Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis is a critical oncogenic driver in a subset of hepatocellular carcinomas (HCC). This pathway's dysregulation, often characterized by the amplification and overexpression of FGF19, leads to uncontrolled tumor cell proliferation and survival. Consequently, selective inhibition of FGFR4 presents a promising therapeutic strategy. This technical guide provides an in-depth analysis of Fgfr4-IN-9 (also known as Compound 6O), a potent and highly selective small-molecule inhibitor of FGFR4. We will explore the intricacies of the FGF19/FGFR4 signaling pathway, the mechanism of action of this compound, and its demonstrated efficacy in preclinical models. This document includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows to support researchers, scientists, and drug development professionals in the field of oncology.

The FGF19/FGFR4 Signaling Pathway

The FGF19/FGFR4 signaling pathway is a key regulator of various metabolic processes, including bile acid homeostasis. However, its aberrant activation is a known oncogenic driver, particularly in HCC.[1]

1.1. Core Components and Activation

The activation of this pathway is initiated by the binding of the FGF19 ligand to its cognate receptor, FGFR4. This interaction is facilitated by the co-receptor β-Klotho (KLB), which forms a complex with FGFR4 and significantly increases its binding affinity for FGF19.[2] Upon FGF19 binding, FGFR4 undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3]

1.2. Downstream Signaling Cascades

The activated FGFR4 kinase domain serves as a docking site for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways that collectively promote cancer cell proliferation, survival, and invasion. The primary signaling cascades include:

-

RAS/RAF/MAPK Pathway: This pathway is crucial for cell proliferation and is activated via the recruitment of adaptor proteins like FRS2 (Fibroblast growth factor Receptor Substrate 2) and GRB2 (Growth factor Receptor-Bound protein 2).[2]

-

PI3K/AKT Pathway: This cascade is a major driver of cell survival and anti-apoptotic signals.[4]

-

GSK3β/β-catenin Pathway: Activation of this pathway has been linked to epithelial-mesenchymal transition (EMT), which enhances tumor cell invasion and metastasis.[1]

The following diagram illustrates the canonical FGF19/FGFR4 signaling pathway.

This compound (Compound 6O): A Selective Inhibitor

This compound, also referred to as Compound 6O in its discovery publication, is a novel, potent, and highly selective inhibitor of FGFR4 kinase activity.[5] It belongs to a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives designed to selectively target FGFR4 over other isoforms of the FGFR family.[5]

2.1. Mechanism of Action

The selectivity of this compound is attributed to its unique chemical structure. Molecular docking studies suggest that the dimethyl groups on the pyrimidine ring of this compound sterically hinder the molecule from adopting the correct conformation required for covalent bond formation with cysteine residues in the hinge regions of FGFR1, FGFR2, and FGFR3.[5] In contrast, the smaller size of the fluorine atom on the dimethoxyphenyl ring allows for a favorable conformation and strong binding interactions within the ATP-binding pocket of FGFR4.[5] This selective inhibition of FGFR4 blocks its autophosphorylation and the subsequent activation of downstream oncogenic pathways, thereby inhibiting tumor cell growth and proliferation.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified through biochemical kinase assays and cell-based proliferation assays. The data highlights its potency against FGFR4 and its selectivity against other FGFR family members.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)

| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | FGFR4 Selectivity (vs. FGFR1/2/3) |

| This compound (6O) | >50,000 | 35,482 | >30,000 | 75.3 | 398 to >664-fold |

| BLU9931 (Ref.) | 2,751 | 1,563 | 1,023 | 21.6 | 47 to 127-fold |

| Data sourced from Kim et al. (2021).[5] |

Table 2: Anti-proliferative Activity in HCC Cell Lines (IC₅₀)

| Compound | Hep3B (μM) | Huh7 (μM) |

| This compound (6O) | 4.5 | 29.5 |

| BLU9931 (Ref.) | 0.9 | 1.8 |

| Data sourced from Kim et al. (2021).[5] Both Hep3B and Huh7 cell lines are known to overexpress FGF19. |

Key Experimental Protocols

The following sections detail the methodologies used to evaluate the activity of this compound.

4.1. In Vitro FGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of FGFR isoforms.

-

Principle: The assay measures the amount of ADP produced from the kinase reaction where the enzyme (FGFR) transfers a phosphate group from ATP to a substrate. The amount of ADP is proportional to the kinase activity.

-

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

-

Poly(Glu, Tyr) 4:1 as a substrate.

-

Adenosine triphosphate (ATP).

-

Test compounds (this compound) dissolved in DMSO.

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Add 2 µL of the respective FGFR enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

-

4.2. Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Hep3B, Huh7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds (this compound) dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-